molecular formula C21H25NO2 B8381232 ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate

ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate

Katalognummer: B8381232
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: IXKMMUDJRVJIIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by its complex structure, which includes a pyrrolidine ring substituted with benzyl and m-tolyl groups

Vorbereitungsmethoden

The synthesis of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and m-Tolyl Groups: The benzyl and m-tolyl groups are introduced through substitution reactions, often using benzyl chloride and m-tolyl chloride as reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-tolyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Wissenschaftliche Forschungsanwendungen

ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of m-tolyl.

    1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of ethyl ester.

    1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid: Similar structure but without the ester group.

The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H25NO2

Molekulargewicht

323.4 g/mol

IUPAC-Name

ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C21H25NO2/c1-3-24-21(23)20-15-22(13-17-9-5-4-6-10-17)14-19(20)18-11-7-8-16(2)12-18/h4-12,19-20H,3,13-15H2,1-2H3

InChI-Schlüssel

IXKMMUDJRVJIIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CN(CC1C2=CC=CC(=C2)C)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.